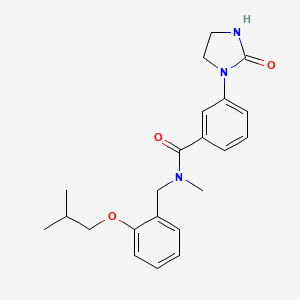![molecular formula C16H24N2O2 B4533158 1-(2,2-dimethylpropyl)-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone](/img/structure/B4533158.png)
1-(2,2-dimethylpropyl)-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidinones and related compounds involves strategic chemical pathways to introduce specific functional groups, achieving stereochemical complexity and diversity. For example, the synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines, intermediates crucial for quinolone antibacterials, is achieved through the separation of diastereomeric 2-pyrrolidinones and subsequent reduction and chromatography (Schroeder et al., 1992). Similarly, derivatives of pyrrolidine-2,3-dione from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one have been synthesized, illustrating the complexity of pyrrolidinone chemistry (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of these compounds often involves intricate arrangements of atoms, showcasing a variety of bonding patterns and stereochemistry. Single crystal X-ray diffraction data provides insights into these structures, revealing how molecular geometry influences physical and chemical properties. For instance, studies on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones demonstrate the significance of hydrogen bonding and molecular packing in determining the molecule's behavior and interactions (Nelson et al., 1988).
Chemical Reactions and Properties
Pyrrolidinones undergo a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include transformations through diastereoselective processes, enantioselective preparations, and reactions under specific conditions to yield a wide range of derivatives with potential biological activities. The versatility of pyrrolidinones in chemical synthesis is exemplified by their use as chiral auxiliaries in the enantioselective preparation of α-amino acids, highlighting their importance in synthetic organic chemistry (Camps et al., 1999).
Physical Properties Analysis
The physical properties of pyrrolidinones, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structure. These properties are critical for their application in various fields, including pharmaceuticals and materials science. For instance, organosoluble, thermal stable, and hydrophobic polyimides derived from pyrrolidinone-containing monomers exhibit remarkable solubility and thermal stability, making them suitable for high-performance applications (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties of pyrrolidinones, such as reactivity, acidity, and the ability to form hydrogen bonds, play a crucial role in their biological activity and interaction with biological systems. These properties are often explored through the synthesis of derivatives and analogs, aiming to enhance biological activity or solubility. The synthesis and microbiological activity of 2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives, for example, demonstrate the potential of pyrrolidinones in developing new biologically active compounds (Miszke et al., 2008).
Propriétés
IUPAC Name |
1-(2,2-dimethylpropyl)-4-[(3-hydroxyphenyl)methylamino]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)11-18-10-13(8-15(18)20)17-9-12-5-4-6-14(19)7-12/h4-7,13,17,19H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACRJFIZVFOQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NCC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[2-(dimethylamino)ethoxy]-3-methoxybenzyl}-1-(3-methylpyridin-2-yl)ethanamine](/img/structure/B4533077.png)
![1-butyl-4-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-2-piperazinone](/img/structure/B4533086.png)
![N~4~-ethyl-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B4533091.png)
![2-methyl-1-{3-[3-(6-methyl-2-propyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B4533095.png)
![N-methyl-3-{methyl[4-(methylsulfonyl)benzyl]amino}butanamide](/img/structure/B4533107.png)
![2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4533114.png)

![2-[3-(1H-pyrazol-3-yl)phenyl]nicotinonitrile](/img/structure/B4533128.png)
![5-[(2-fluorophenoxy)methyl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4533143.png)
![N-[(1S)-2-amino-1-benzyl-2-oxoethyl]-N'-(2-ethoxyphenyl)malonamide](/img/structure/B4533145.png)
![3-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2H-chromen-2-one](/img/structure/B4533153.png)
![4-(4-{[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine bis(trifluoroacetate)](/img/structure/B4533160.png)
![2-(acetylamino)-N-{3-chloro-4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide](/img/structure/B4533168.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B4533172.png)